Cas no 82782-85-2 (Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate)

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate structure
82782-85-2 structure
Nome del prodotto:Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Numero CAS:82782-85-2
MF:C8H7NO2S
MW:181.211680650711
MDL:MFCD06797484
CID:840938
PubChem ID:4058811

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
    • 4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLIC ACID METHYL ESTER
    • methyl thieno[3,2-b]pyrrole-5-carboxylate
    • OR1442
    • thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester
    • METHYL 4H-THIENO[3,2-B!PYRROLE-5-CARBOXYLATE
    • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid, methyl ester
    • SBBZXGMGOKVVOB-UHFFFAOYSA-N
    • STK894050
    • FCH921237
    • BBL021338
    • AX8170965
    • AB0026886
    • W8639
    • ST24031118
    • METHYL 4H-THIENO[3,2-B!PYRROLE-5-CARBOXY
    • Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (ACI)
    • MDL: MFCD06797484
    • Inchi: 1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3
    • Chiave InChI: SBBZXGMGOKVVOB-UHFFFAOYSA-N
    • Sorrisi: O=C(C1NC2=C(SC=C2)C=1)OC

Proprietà calcolate

  • Massa esatta: 181.02000
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 198
  • Superficie polare topologica: 70.3

Proprietà sperimentali

  • Densità: 1.402
  • Punto di fusione: 143-145 ºC
  • PSA: 70.33000
  • LogP: 2.01600

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Informazioni sulla sicurezza

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM197846-10g
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
82782-85-2 95%+
10g
$612 2021-08-05
Chemenu
CM197846-25g
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
82782-85-2 95%+
25g
$1422 2021-08-05
eNovation Chemicals LLC
Y1103518-10g
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester
82782-85-2 95%
10g
$830 2024-07-28
TRC
M321463-500mg
Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylate
82782-85-2
500mg
$ 160.00 2022-06-04
Apollo Scientific
OR1442-1g
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
82782-85-2 98%
1g
£59.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M90950-100mg
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
82782-85-2
100mg
¥136.0 2021-09-04
eNovation Chemicals LLC
D661046-5g
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
82782-85-2 97.0%
5g
$300 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TL842-5g
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
82782-85-2 98+%
5g
2055.0CNY 2021-08-03
Alichem
A109008146-25g
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
82782-85-2 98%
25g
$667.80 2023-09-01
eNovation Chemicals LLC
D553455-1g
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
82782-85-2 97%
1g
$140 2024-05-24

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Toluene ;  3 h, reflux
Riferimento
Regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Yarovenko, V. N.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2003, 52(2), 451-456

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Toluene ;  1 h, reflux
Riferimento
Synthesis and characterization of S,N-heterotetracenes
Vogt, Astrid; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 2636-2644

Synthetic Routes 3

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  1 h, 70 °C
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide ;  4 h, 110 °C
Riferimento
Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyzed Ullmann coupling reaction
Zhou, Jiadi; et al, Heterocycles, 2019, 98(7), 904-915

Synthetic Routes 4

Condizioni di reazione
Riferimento
Synthesis of Photochromic 1,2-Diheteroarylethene Using Regioselective Acylation of Thienopyrroles
Krayushkin, Michael M.; et al, Organic Letters, 2002, 4(22), 3879-3881

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium methoxide ;  -10 °C; 1 h, -10 °C; 3 h, rt
2.1 Solvents: Toluene ;  1 h, reflux
Riferimento
Synthesis and characterization of S,N-heterotetracenes
Vogt, Astrid; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 2636-2644

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  0 °C → rt; 16 h, rt
Riferimento
Novel Inhibitors of Neurotropic Alphavirus Replication That Improve Host Survival in a Mouse Model of Acute Viral Encephalitis
Sindac, Janice A.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3535-3545

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 30 min, 0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
2.1 Solvents: Toluene ;  12 h, reflux
Riferimento
Discovery of thienopyrrolotriazine derivatives to protect mitochondrial function against Aβ-induced neurotoxicity
Kim, TaeHun; et al, European Journal of Medicinal Chemistry, 2017, 141, 240-256

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Raw materials

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Preparation Products

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82782-85-2)Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
A864344
Purezza:99%/99%/99%
Quantità:10g/25g/100g
Prezzo ($):218.0/500.0/1997.0